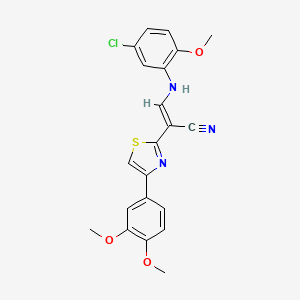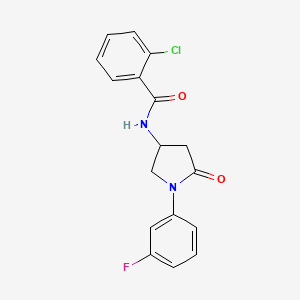
2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound with the molecular formula C13H9ClFNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, studies on similar compounds have shown that weak intermolecular interactions play a vital role in the formation of different polymorphic modifications .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 249.67 g/mol . It has a topological polar surface area of 29.1 Ų .科学的研究の応用
Synthesis and Biological Evaluation
Compounds with structural similarities to 2-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide have been synthesized and evaluated for various biological activities. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated potent antioxidant activities, with some derivatives showing higher antioxidant activity than ascorbic acid and vitamin C (I. Tumosienė et al., 2019). These findings highlight the potential of structurally related compounds in developing antioxidant agents.
Radioligand Development
Another significant application is in the development of radioligands for biomedical research. A study on the synthesis of a novel P2X7R radioligand, [18F]IUR-1601, from a related compound, emphasizes the role of these chemicals in creating diagnostic tools for neurological and inflammatory conditions (Mingzhang Gao et al., 2018). This research underlines the compound's utility in advancing molecular imaging techniques.
Neuroleptic Activity Exploration
The exploration of neuroleptic activity in benzamides similar to this compound offers insights into developing new psychotropic medications. For instance, certain benzamides have shown promising results as potential neuroleptics, with studies indicating significant inhibitory effects on apomorphine-induced stereotypic behavior in animal models (S. Iwanami et al., 1981). These findings suggest the compound's relevance in researching psychiatric disorders.
Antimicrobial and Antipathogenic Activity
Research into the antimicrobial and antipathogenic activities of benzamides and pyridylcarboxamides reveals potential applications in combating microbial infections. For example, studies have shown that certain thiourea derivatives exhibit significant anti-pathogenic activity against bacterial strains capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011). This research highlights the potential of these compounds in developing novel antimicrobial agents with antibiofilm properties.
特性
IUPAC Name |
2-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c18-15-7-2-1-6-14(15)17(23)20-12-9-16(22)21(10-12)13-5-3-4-11(19)8-13/h1-8,12H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQELNLINZXSYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2640863.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)
![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)
![2-(methylthio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2640875.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2640876.png)
![2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2640877.png)
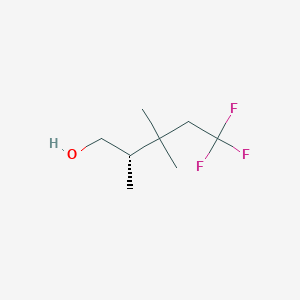
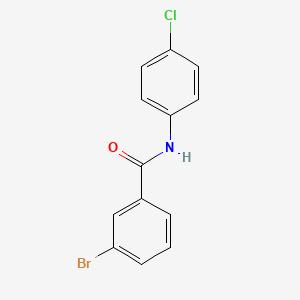
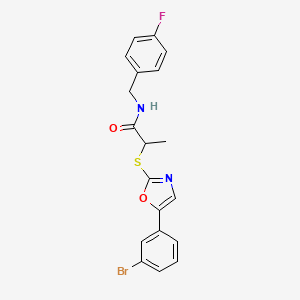
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2640883.png)
